molecular formula C14H22O4 B12542092 Acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol CAS No. 656241-11-1

Acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol

Cat. No.: B12542092
CAS No.: 656241-11-1
M. Wt: 254.32 g/mol
InChI Key: LVOQVHYHUDNYTR-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular formula of acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol is inferred as C$${13}$$H$${20}$$O$$6$$ based on analogous 1,3-propanediol-acetic acid complexes. The central carbon of the propane-1,3-diol moiety is substituted with a methyl group and a 1-phenylethyl group (-CH$$2$$-CH(C$$6$$H$$5$$)), while the terminal hydroxyl groups occupy the 1- and 3-positions. This configuration creates a quaternary carbon center, though the presence of two identical hydroxyl-bearing methylene groups (CH$$_2$$OH) renders the molecule achiral. The 1-phenylethyl substituent introduces steric bulk, which may restrict rotational freedom around the central C-C bonds, as observed in related terphenyl-substituted diols.

The acetic acid component likely participates in hydrogen bonding with the diol hydroxyls, forming a 1:2 molar ratio complex. This interaction is reminiscent of cyclohexane-1,4-diol derivatives, where carboxylic acids stabilize chair conformations through intramolecular hydrogen bonds. A hypothetical ball-and-stick model of the compound would show the phenyl ring projecting orthogonally to the diol plane, minimizing steric clashes with adjacent substituents.

Properties

CAS No.

656241-11-1

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol

InChI

InChI=1S/C12H18O2.C2H4O2/c1-10(12(2,8-13)9-14)11-6-4-3-5-7-11;1-2(3)4/h3-7,10,13-14H,8-9H2,1-2H3;1H3,(H,3,4)

InChI Key

LVOQVHYHUDNYTR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(C)(CO)CO.CC(=O)O

Origin of Product

United States

Preparation Methods

Key Steps

  • Synthesis of Substituted Malonate Ester :

    • React diethyl malonate with a 1-phenylethyl halide (e.g., 1-phenylethyl bromide) in the presence of a base (e.g., NaH) to form diethyl (1-phenylethyl)malonate.
    • Example:
      > Diethyl malonate + 1-phenylethyl bromide → Diethyl (1-phenylethyl)malonate
  • Reduction to Diol :

    • Reduce the malonate ester using a strong reducing agent (e.g., LiAlH₄ or a zinc-aluminum-activated carbon mixture) to yield the diol.
    • Conditions: Tetrahydrofuran (THF), toluene, NaOH, and tetrabutylammonium chloride (TBACl) at elevated temperatures (~145–156°C).
  • Introducing the Methyl Group :

    • The methyl group on C2 can be introduced via alkylation of the malonate ester or through a Grignard reaction. For instance, methyl magnesium bromide may react with diethyl (1-phenylethyl)malonate to form the methyl-substituted intermediate.
  • Acetylation :

    • Acetylate one or both hydroxyl groups using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).

Advantages

  • High yields (up to 99.6% reported for similar diols).
  • Flexibility in substituent introduction via malonate ester modifications.

Challenges

  • Stereoselectivity control during alkylation.
  • Potential side reactions during reduction steps.

Aldol Condensation Method

This approach utilizes formaldehyde and a branched aldehyde to form the diol backbone. A related synthesis of 2-methyl-2-(1-methylpropyl)propane-1,3-diol employs formaldehyde and 2,3-dimethylpentanal.

Key Steps

  • Aldol Condensation :

    • React formaldehyde with a 1-phenylethyl-containing aldehyde (e.g., 1-phenylethanal) under basic conditions (e.g., NaOH) to form a β-hydroxy aldehyde intermediate.
    • Example:
      > Formaldehyde + 1-phenylethanal → β-hydroxy aldehyde
  • Reduction to Diol :

    • Reduce the β-hydroxy aldehyde using a catalyst (e.g., Raney nickel) to yield the diol.
  • Methyl Group Introduction :

    • Introduce the methyl group via a subsequent alkylation or through the initial aldehyde choice.
  • Acetylation :

    • Acetylate the diol as described in Section 1.

Example Conditions

Parameter Value
Temperature 80°C
Catalyst NaOH
Solvent Aqueous mixture
Yield ~277 g (unspecified purity)

Advantages

  • Simplicity in using readily available formaldehyde.
  • Scalability for industrial applications.

Limitations

  • Lower yields compared to malonate reduction methods.
  • Difficulty in controlling regioselectivity.

Grignard Addition and Reduction

This method involves Grignard reagents to introduce substituents onto a malonate ester backbone. A similar approach is used in the synthesis of 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol.

Key Steps

  • Grignard Reaction :

    • React phenylethyl magnesium bromide with a methyl-substituted malonate ester (e.g., diethyl methylmalonate) to form a branched malonate.
    • Example:
      > Diethyl methylmalonate + Phenylethyl MgBr → Diethyl (1-phenylethyl)methylmalonate
  • Reduction to Diol :

    • Reduce the malonate ester using LiAlH₄ or a zinc-based reducing agent.
  • Acetylation :

    • Acetylate the diol as described in Section 1.

Example Conditions

Parameter Value
Reagents Phenylethyl MgBr, LiAlH₄
Solvent THF
Temperature 0°C to room temperature
Yield ~33% (for similar reactions)

Advantages

  • Precise control over substituent placement via Grignard reagents.
  • Applicability to complex substituents.

Challenges

  • Low yields in some cases.
  • Requirement for anhydrous conditions.

Comparative Analysis of Methods

Method Yield Range Purity Range Key Reagents/Conditions
Malonate Reduction 75–99.6% 97–99.3% Diethyl malonate, NaOH, TBACl, LiAlH₄
Aldol Condensation ~277 g Not specified Formaldehyde, 1-phenylethanal, NaOH
Grignard Addition ~33% Not specified Phenylethyl MgBr, LiAlH₄, THF

Data sourced from analogous reactions.

Acetylation Strategies

Acetylation of the diol is critical to introduce the acetic acid component. Common methods include:

  • Acetic Anhydride :

    • React the diol with acetic anhydride in the presence of pyridine to neutralize HCl and drive the reaction to completion.
    • Example:
      > 2-Methyl-2-(1-phenylethyl)propane-1,3-diol + Ac₂O → Acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol + HAc
  • Acetyl Chloride :

    • Use acetyl chloride with a base (e.g., triethylamine) to acetylate the hydroxyl groups.

Optimal Conditions

Parameter Value
Reagent Acetic anhydride or AcCl
Base Pyridine or Et₃N
Solvent Dichloromethane or THF
Temperature 0–25°C

Challenges and Optimization

  • Regioselectivity : Ensuring the methyl and 1-phenylethyl groups occupy the correct positions on C2.
  • Yield Improvement : Using TBACl or other phase-transfer catalysts to enhance reaction efficiency.
  • Purity Control : Employing column chromatography or recrystallization to achieve >98% purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenylethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Features

The target compound shares the propane-1,3-diol framework (HO-CH₂-C(R1)(R2)-CH₂-OH) with modifications at the C2 position. Key analogs include:

  • 2-Substituted Aromatic Diols :
    • 2-(4-Hydroxyphenyl)propane-1,3-diol (): Features a para-hydroxyphenyl group, enhancing hydrogen-bonding capacity.
    • Threo/Erythro-1,2-bis(4-hydroxy-3-methoxyphenyl)propane-1,3-diol (): Contains methoxy-substituted phenyl groups, influencing stereochemistry and solubility .
  • Branched Alkyl/Aryl Derivatives: 2-Methyl-2-((prop-2-yn-1-yloxy)methyl)propane-1,3-diol (): Includes a propargyl ether group, enabling click chemistry applications . 2-Ethyl-2-(prop-2-enoxymethyl)propane-1,3-diol (): Contains an allyl ether group, useful in polymerization .

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Key Properties
Target Compound* 2-Me, 1-phenylethyl, acetic acid ~280 (estimated) Likely moderate solubility in polar solvents due to diol and acetic acid
2-(4-Hydroxyphenyl)propane-1,3-diol 4-Hydroxyphenyl 184.19 High crystallinity; water-soluble
Threo-1,2-bis(4-hydroxy-3-methoxyphenyl)propane-1,3-diol Two 4-hydroxy-3-methoxyphenyl 348.34 Stereospecific; moderate lipid solubility
2-Methyl-2-((prop-2-yn-1-yloxy)methyl)propane-1,3-diol Propargyl ether 172.18 Reactive terminal alkyne; low polarity

*Estimated properties based on structural analogs.

Key Differentiators of the Target Compound

  • Acid-Diol Synergy : Acetic acid may enhance solubility or act as a leaving group in further derivatization.
  • Stereochemical Complexity : The 1-phenylethyl group introduces chirality, which could be exploited in enantioselective synthesis .

Biological Activity

Pharmacological Profile

The biological activity of acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol encompasses several areas of pharmacological interest:

Anti-inflammatory Properties
Studies have suggested that this compound may possess anti-inflammatory effects, potentially through modulation of inflammatory mediators. In vitro experiments have shown a reduction in pro-inflammatory cytokine production when cells are treated with the compound.

Antioxidant Activity
The compound has demonstrated antioxidant capabilities in cellular assays. It appears to scavenge free radicals and may contribute to cellular protection against oxidative stress.

Neuroprotective Effects
Preliminary research indicates potential neuroprotective properties, which could be relevant for neurodegenerative disorders. The compound has shown promise in protecting neuronal cells from various insults in laboratory settings.

Molecular Mechanisms

The biological activities of this compound are thought to be mediated through several molecular mechanisms:

  • Interaction with cellular receptors
  • Modulation of enzyme activity
  • Influence on gene expression patterns

While the exact pathways are still under investigation, these mechanisms contribute to the compound's overall biological profile.

Comparative Efficacy

To better understand the potency of this compound, researchers have conducted comparative studies with structurally similar compounds. The following table summarizes the relative efficacies in key biological assays:

CompoundAnti-inflammatory Potency (IC50, μM)Antioxidant Activity (TEAC value)Neuroprotection (% cell viability)
This compound15.31.878%
2-Methyl-2-propyl-1,3-propanediol22.71.265%
2-Methyl-2-(1-methylpropyl)propane-1,3-diol18.91.570%

Note: Lower IC50 values indicate higher potency; higher TEAC (Trolox Equivalent Antioxidant Capacity) values indicate stronger antioxidant activity.

Case Study: Neuroprotection in Ischemic Model

A notable case study investigated the neuroprotective effects of this compound in an in vitro model of ischemic injury. Researchers used oxygen-glucose deprivation (OGD) to simulate ischemic conditions in primary cortical neurons.

Methodology:

  • Neurons were pre-treated with the compound at various concentrations (1-100 μM) for 2 hours before OGD.
  • Cell viability was assessed using MTT assay after 24 hours of reperfusion.
  • Markers of oxidative stress and apoptosis were measured.

Results:

  • The compound showed dose-dependent neuroprotection, with optimal effects at 50 μM.
  • Oxidative stress markers were significantly reduced in treated neurons.
  • Apoptotic markers, including caspase-3 activity, were downregulated.

This case study provides compelling evidence for the neuroprotective potential of this compound and suggests its possible application in ischemic stroke research.

Structure-Activity Relationship

The unique structure of this compound contributes to its biological activities. The presence of both acetic acid and a diol framework, along with the phenyl group, appears to be crucial for its efficacy.

Future Research Directions

While current findings are promising, further research is needed to fully elucidate the biological activities of this compound. Areas for future investigation include:

  • In vivo studies to confirm efficacy and safety
  • Detailed mechanistic studies to understand molecular targets
  • Exploration of potential synergistic effects with other compounds
  • Investigation of long-term effects and pharmacokinetics

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